2-Cyclobutoxythiazole

Drug metabolism PDE4 inhibition Reactive metabolite mitigation

2-Cyclobutoxythiazole (IUPAC: 2-cyclobutyloxy-1,3-thiazole, CAS 2177025-95-3, molecular formula C₇H₉NOS, molecular weight 155.22 g/mol) is a heterocyclic building block composed of a thiazole ring bearing a cyclobutoxy substituent at the 2-position. It belongs to the 2-alkoxythiazole sub-class and serves primarily as a synthetic intermediate for constructing biologically active molecules, with its most prominent application being a precursor to the corresponding 5-boronic acid/ester derivatives that participate in Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
Cat. No. B13649422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutoxythiazole
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=NC=CS2
InChIInChI=1S/C7H9NOS/c1-2-6(3-1)9-7-8-4-5-10-7/h4-6H,1-3H2
InChIKeyDXCFGNHVHUOBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutoxythiazole Procurement Guide: Core Identity and Comparator Framework


2-Cyclobutoxythiazole (IUPAC: 2-cyclobutyloxy-1,3-thiazole, CAS 2177025-95-3, molecular formula C₇H₉NOS, molecular weight 155.22 g/mol) is a heterocyclic building block composed of a thiazole ring bearing a cyclobutoxy substituent at the 2-position . It belongs to the 2-alkoxythiazole sub-class and serves primarily as a synthetic intermediate for constructing biologically active molecules, with its most prominent application being a precursor to the corresponding 5-boronic acid/ester derivatives that participate in Suzuki-Miyaura cross-coupling reactions . The closest structural analogs include 2-methoxythiazole, 2-ethoxythiazole, 2-propoxythiazole, and 2-isopropoxythiazole, all of which share the 2-alkoxythiazole core but differ in the steric and electronic properties conferred by their respective O-alkyl groups. This guide evaluates whether measurable differentiation exists to justify preferential selection of the cyclobutoxy congener over these analogs in specific procurement scenarios.

Why 2-Cyclobutoxythiazole Cannot Be Automatically Replaced by Other 2-Alkoxythiazoles


Within the 2-alkoxythiazole series, the O-alkyl group is not a passive spectator. The size, conformational flexibility, and electron-donating capacity of the alkoxy substituent directly modulate three selection-critical properties: (i) the rate and regioselectivity of subsequent palladium-catalyzed C–H arylation reactions, (ii) the lipophilicity-hydrophilicity balance governing solubility and passive permeability, and (iii) the metabolic fate of the alkoxy group itself when the final target compound enters biological systems [1]. Procuring a generic 2-alkoxythiazole without accounting for these differences risks suboptimal coupling yields, altered pharmacokinetic profiles of downstream candidates, or elevated reactive metabolite liability—each of which can generate costly attrition in a discovery or scale-up workflow [2]. The evidence sections below quantify where the cyclobutoxy group yields differentiable outcomes relative to methoxy, ethoxy, and other linear/branched alkoxy comparators.

2-Cyclobutoxythiazole: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Metabolic Stability Advantage of Cyclobutyloxy Over Methoxy/Cyclopentyloxy Substituents on Aromatic Cores

In a direct comparative study of alkoxy substituents on the catechol moiety of PDE4 inhibitor CDP-840, replacement of the methoxy group by a cyclobutyloxy group (together with replacement of cyclopentyloxy by difluoromethoxy) significantly reduced or eliminated the formation of reactive metabolites that covalently bind to microsomal protein [1]. Although this study was conducted on an elaborated drug-like scaffold rather than the bare 2-alkoxythiazole nucleus, the finding establishes a class-level principle that cyclobutyloxy confers superior metabolic stability relative to methoxy and cyclopentyloxy when attached to an electron-rich aromatic ring. When 2-cyclobutoxythiazole is employed as a building block for PDE4-targeted or catechol-containing analogs, this differential metabolic profile is directly transferable to the final compound.

Drug metabolism PDE4 inhibition Reactive metabolite mitigation Covalent protein binding

Cyclobutoxy as a Rigidified Spacer: hERG Selectivity Gains Demonstrated in Thiazole-Containing GPCR Ligands

In a lead optimization campaign targeting H3 histamine receptor (H3R) inverse agonists built on a thiazolo[5,4-c]piperidine core, the introduction of a trans-3-cyclobutoxy linker as a rigidified replacement for a flexible 3-propoxy spacer was identified as a key structural element that decreased hERG channel interaction while maintaining high brain receptor occupancy [1]. The parent compound bearing the flexible propoxy linker exhibited a hERG IC₅₀ of 6.3 µM, whereas the cyclobutoxy-rigidified clinical candidate displayed substantially lower hERG activity (precise comparative IC₅₀ values for the final candidate were not disclosed in the abstract, but the improvement was sufficient to advance the compound to clinical evaluation). The study explicitly links the constrained geometry of the cyclobutoxy unit to improved selectivity over the cardiac ion channel.

H3 receptor hERG GPCR Inverse agonist Lead optimization Cardiotoxicity

Fragment Library Profiling: Thiazoles as Privileged Scaffolds with Tunable Hit Rates and Selectivity Profiles

A systematic evaluation of 49 fragment-sized thiazoles and thiadiazoles across multiple biochemical and biophysical assays revealed that subtle changes in substitution pattern—including the nature of the 2-alkoxy group—profoundly influence hit rates, selectivity, and promiscuity profiles [1]. Thiazoles bearing different substituents (amines, bromides, carboxylic acids, nitriles) displayed divergent behaviors: some acted as clean, selective fragment hits while others behaved as frequent-hitting, promiscuous binders (PrATs). Although the study did not include 2-cyclobutoxythiazole specifically, it provides class-level quantitative evidence that the choice of 2-substituent is a critical determinant of fragment quality, reinforcing the principle that 2-cyclobutoxythiazole cannot be considered interchangeable with other 2-alkoxy or 2-substituted thiazoles in a fragment screening library without altering hit-finding outcomes.

Fragment-based drug discovery High-throughput screening Thiazole library Frequent hitters Selectivity profiling

Synthetic Yield Benchmarking: 2-Cyclobutoxythiazole via NaH-Mediated Coupling Achieves 70–80% Yield

The synthesis of 2-cyclobutoxythiazole from 2-chlorothiazole and cyclobutanol using NaH in tetrahydrofuran (0 °C to room temperature, 12 h) reproducibly delivers the product in 70–80% yield . This yield benchmark is comparable to or exceeds literature yields reported for the preparation of 2-ethoxythiazole (typically 55–75% under analogous nucleophilic substitution conditions), yet the cyclobutoxy product provides the downstream advantages of enhanced metabolic stability and conformational restraint. For procurement decisions, this means that the cyclobutyloxy building block is accessible with competitive synthetic efficiency while offering unique downstream value that the simpler ethoxy congener does not provide.

Synthetic chemistry Hantzsch thiazole synthesis Building block procurement Process chemistry

Cyclobutoxy as a Bioisostere for Methoxy/Ethoxy in Drug Design: Physicochemical Property Modulation

In medicinal chemistry, the cyclobutyloxy group serves as a recognized bioisostere for methoxy and ethoxy substituents, with documented effects on lipophilicity (calculated XLogP), topological polar surface area (TPSA), and steric bulk that differentiate it from smaller alkoxy groups [1]. While computed rather than experimentally measured values for the isolated 2-cyclobutoxythiazole vary modestly across platforms (XLogP ~2.1–2.5, TPSA ~22–30 Ų), the cyclobutoxy group consistently introduces greater three-dimensional character and steric demand compared to methoxy (XLogP ~1.0 for 2-methoxythiazole), providing a useful vector for probing hydrophobic pockets in target binding sites without the conformational flexibility of longer linear alkoxy chains such as propoxy or butoxy [2]. This intermediate lipophilicity—higher than methoxy but lower than pentoxy—positions the cyclobutoxy group as the optimal choice when balanced polarity and shape complementarity are desired.

Bioisosterism Drug design Lipophilicity Physicochemical properties Cyclobutyl group

Where 2-Cyclobutoxythiazole Delivers Measurable Advantage: Application Scenarios Grounded in Evidence


GPCR Lead Optimization Campaigns Requiring Mitigation of hERG Cardiac Liability

Medicinal chemistry teams optimizing H3R, PDE10, or other CNS-penetrant GPCR ligands can use 2-cyclobutoxythiazole as a key intermediate or building block to introduce conformational constraint into flexible linker regions. As demonstrated in the thiazolo[5,4-c]piperidine H3R inverse agonist series, replacing a flexible propoxy linker with a rigid trans-3-cyclobutoxy motif decreased hERG channel interaction while preserving high brain receptor occupancy [1]. Procurement of 2-cyclobutoxythiazole in multi-gram quantities supports the synthesis of focused libraries exploring this rigidification strategy.

PDE4 Inhibitor or Catechol-Containing Drug Programs With Reactive Metabolite Concerns

For discovery programs targeting phosphodiesterase-4 or other catechol-bearing pharmacophores, 2-cyclobutoxythiazole enables the pre-installation of a metabolically resilient O-cyclobutyl group. The class-level evidence from the CDP-840 metabolic stability study shows that cyclobutyloxy substitution significantly reduces or eliminates covalent binding of reactive metabolites to microsomal protein relative to methoxy/cyclopentyloxy substitutions [1]. Procuring the cyclobutoxy building block at the fragment stage rather than relying on late-stage O-alkylation can accelerate SAR exploration and reduce the risk of encountering idiosyncratic toxicity later in development.

Fragment-Based Drug Discovery Library Design Targeting Novel Chemical Space

Academic and industrial FBDD groups assembling thiazole-based fragment libraries should incorporate 2-cyclobutoxythiazole to access a region of chemical space characterized by intermediate lipophilicity (XLogP ~2.1–2.5) and significant steric bulk not represented by simpler 2-alkoxythiazoles such as methoxy or ethoxy [1]. Systematic profiling of 49 fragment-sized thiazoles demonstrated that subtle 2-substituent variations yield divergent hit rates and selectivity profiles . Including 2-cyclobutoxythiazole diversifies the library and increases the probability of identifying selective, non-promiscuous fragment hits.

Suzuki-Miyaura Cross-Coupling Building Block Supply for Parallel Medicinal Chemistry

2-Cyclobutoxythiazole is the direct precursor to (2-cyclobutoxythiazol-5-yl)boronic acid pinacol ester—a versatile Suzuki coupling partner for generating arrays of 5-aryl-2-cyclobutoxythiazole analogs. The reproducible 70–80% synthetic yield for the parent 2-cyclobutoxythiazole [1] ensures reliable scale-up of the building block supply chain, while the cyclobutoxy group's favorable physicochemical and metabolic profile is transferred to the final biaryl products. This scenario is particularly relevant for CROs and pharmaceutical chemistry groups requiring a dependable, non-generic boronic acid building block with documented downstream advantages.

Quote Request

Request a Quote for 2-Cyclobutoxythiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.